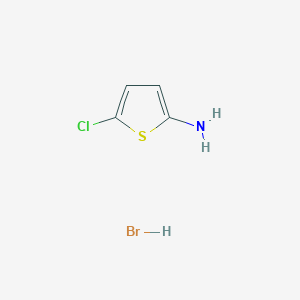

5-Chlorothiophen-2-amine hydrobromide

Description

Contextual Significance in Heterocyclic Chemistry

Thiophene (B33073), a five-membered heterocyclic compound containing a sulfur atom, and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. googleapis.comgoogle.com The thiophene nucleus is considered a "privileged" structure because its incorporation into a molecule can confer desirable pharmacological properties. researchgate.net Thiophene derivatives are known to be bioisosteres of benzene (B151609), meaning they can often replace a benzene ring in a biologically active compound without loss of activity, a strategy employed in the development of pharmaceuticals like the non-steroidal anti-inflammatory drug (NSAID) lornoxicam. google.com The introduction of various functional groups to the thiophene ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility and receptor binding affinity.

Structural Features and Chemical Classification of Halogenated Thiophenes with Amine Functionalities

5-Chlorothiophen-2-amine (B3031711) hydrobromide belongs to the class of halogenated aminothiophenes. The structure is characterized by a central thiophene ring, which is aromatic in nature. google.com Key structural features include:

Thiophene Ring : A five-membered aromatic ring containing one sulfur atom, which imparts specific electronic and conformational properties.

Amine Group (-NH2) : Located at the 2-position of the thiophene ring, this group is a key site for further chemical modifications and is crucial for the compound's reactivity.

Chlorine Atom (-Cl) : Situated at the 5-position, this halogen atom significantly influences the electron density of the thiophene ring, affecting its reactivity in substitution reactions.

Hydrobromide Salt : The amine group is protonated and forms a salt with hydrobromic acid (HBr), which often improves the compound's stability and handling characteristics.

The presence of both an electron-donating amine group and an electron-withdrawing chlorine atom on the thiophene ring creates a unique electronic environment that dictates its chemical behavior.

Table 1: Key Structural and Chemical Information for 5-Chlorothiophen-2-amine Hydrobromide and Related Compounds

| Compound Name | Molecular Formula | Key Functional Groups |

| This compound | C4H5BrClNS | Amine, Chlorine |

| Thiophen-2-amine | C4H5NS | Amine |

| 2-Bromo-5-chlorothiophene | C4H2BrClS | Bromine, Chlorine |

| 5-Chlorothiophene-2-carboxylic acid | C5H3ClO2S | Carboxylic Acid, Chlorine |

Overview of Research Domains Pertaining to Thiophen-2-amine Derivatives

Derivatives of thiophen-2-amine are explored in a variety of research domains, primarily owing to their utility as versatile synthetic intermediates.

One of the most prominent areas of application is in the synthesis of pharmaceuticals. For instance, 5-chlorothiophene-2-carboxylic acid, a closely related derivative, is a key intermediate in the synthesis of the anticoagulant drug rivaroxaban. google.comgoogle.com This highlights the importance of substituted thiophenes in the development of modern medicines.

Furthermore, 2-aminothiophene derivatives are valuable building blocks in the field of polymer science. They can be used in the synthesis of oligomers and polymers with specific electronic and photophysical properties, making them relevant for applications in organic electronics. researchgate.net The ability to introduce different substituents onto the 2-aminothiophene scaffold allows for the creation of a wide range of materials with tailored characteristics.

Research has also focused on the synthesis of novel 2-aminothiophene derivatives to explore their potential in various applications. The Gewald reaction is a well-established and versatile method for the synthesis of polysubstituted 2-aminothiophenes. researchgate.net This reaction provides a straightforward route to a diverse library of these compounds, which can then be used in further chemical explorations.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

5-chlorothiophen-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS.BrH/c5-3-1-2-4(6)7-3;/h1-2H,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMNGDMJVJJPBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)N.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 5 Chlorothiophen 2 Amine Hydrobromide

Retrosynthetic Analysis of the 5-Chlorothiophene-2-amine System

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 5-Chlorothiophen-2-amine (B3031711) hydrobromide, the process begins with the disconnection of the hydrobromide salt, which is a simple acid-base reaction. This leaves the free amine, 5-chlorothiophen-2-amine, as the primary synthetic target.

The key disconnection is the carbon-nitrogen (C-N) bond of the amine group. Several strategies can be envisioned for its formation:

Functional Group Interconversion (FGI): A common and reliable approach is the reduction of a nitro group (-NO₂) at the C-2 position. youtube.com This leads to the precursor 2-nitro-5-chlorothiophene. The nitro group can be introduced onto the 5-chlorothiophene ring via electrophilic nitration. This pathway is often preferred due to the well-established nature of both nitration and nitro group reduction reactions.

Retron: 5-chlorothiophen-2-amine <= (Reduction) <= 2-nitro-5-chlorothiophene

Direct Amination: This involves the direct introduction of an amino group. While potentially more efficient by reducing the number of steps, direct amination of an unactivated thiophene (B33073) ring can be challenging.

Rearrangement Reactions: The Curtius or Hofmann rearrangement of a carboxylic acid derivative (e.g., an acyl azide) at the C-2 position could also furnish the desired amine. This would involve 5-chlorothiophene-2-carboxylic acid as a key intermediate.

Considering efficiency and reliability, the route via nitration followed by reduction is a strategically sound approach for the synthesis of the 5-chlorothiophen-2-amine core.

Synthesis of Key Precursors to 5-Chlorothiophen-2-amine Hydrobromide

The successful synthesis of the target compound hinges on the efficient preparation of key precursors. This involves the strategic functionalization of the thiophene ring system.

The primary precursor is 5-chlorothiophene, which must be functionalized at the C-2 position. Electrophilic substitution reactions are common for thiophenes, which are electron-rich aromatic systems.

One critical intermediate is 5-chlorothiophene-2-carboxylic acid . This compound can be synthesized through various methods. A one-pot method involves the chlorination of 2-thiophenecarboxaldehyde, followed by oxidation. google.com Another approach uses 2-chlorothiophene (B1346680) as the starting material, which is lithiated with n-butyllithium (n-BuLi) at low temperatures (≤ -30 °C) and then carboxylated by introducing carbon dioxide. google.com This latter method offers high selectivity and avoids the separation difficulties associated with other chlorination methods. google.com

For the nitration pathway, 2-nitro-5-chlorothiophene is the key intermediate. This is typically prepared by the electrophilic nitration of 5-chlorothiophene using a mixture of nitric acid and sulfuric acid. Careful control of the reaction temperature is crucial to prevent over-nitration and side-product formation.

The introduction of the amino group at the C-2 position is the pivotal step in forming the core of the target molecule.

Reduction of a Nitro Group: The most common method is the reduction of 2-nitro-5-chlorothiophene. Various reducing agents can be employed for this transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere is a clean and efficient method. Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) powder in acetic acid, are also effective and widely used alternatives.

The Gewald Reaction: While not directly applicable to starting from 5-chlorothiophene, the Gewald reaction is a powerful one-pot method for synthesizing substituted 2-aminothiophenes. mdpi.comijpbs.comslideshare.net This reaction typically involves the condensation of a ketone or aldehyde, an activated nitrile (like malononitrile (B47326) or ethyl cyanoacetate), and elemental sulfur in the presence of a base. ijpbs.comslideshare.netsemanticscholar.org Microwave-assisted Gewald reactions have been shown to significantly reduce reaction times and improve yields for certain 5-substituted-2-aminothiophenes. organic-chemistry.org

The choice of method depends on the availability of starting materials and the desired scale of the reaction. For the specific synthesis of 5-chlorothiophen-2-amine, the reduction of the corresponding nitro compound remains a highly practical and well-documented route.

Formation of the Hydrobromide Salt: Reaction Conditions and Mechanisms

Once the free base, 5-chlorothiophen-2-amine, has been synthesized and purified, the final step is the formation of the hydrobromide salt. This is a straightforward acid-base reaction.

The mechanism involves the protonation of the lone pair of electrons on the nitrogen atom of the amino group by hydrobromic acid (HBr). The amine acts as a Lewis base (electron-pair donor), and HBr acts as a Brønsted-Lowry acid (proton donor).

Reaction Conditions: The reaction is typically carried out by dissolving the purified 5-chlorothiophen-2-amine in a suitable organic solvent, such as diethyl ether, isopropanol, or ethyl acetate. A solution of hydrogen bromide, either as a gas dissolved in the same or a miscible solvent (e.g., HBr in acetic acid) or as an aqueous solution, is then added, often dropwise, to the amine solution. The reaction is usually performed at cool temperatures (0-5 °C) to control the exothermicity and promote crystallization. The resulting hydrobromide salt, being ionic, is generally insoluble in nonpolar organic solvents and precipitates out of the solution. The solid product can then be collected by filtration, washed with a cold solvent to remove any unreacted starting materials, and dried. Patent literature describes the formation of various acid addition salts, including hydrobromide, as a common practice for amine-containing pharmaceutical intermediates. googleapis.comgoogleapis.com

Advanced Synthetic Strategies for Yield Enhancement and Purity Control

Modern catalytic methods offer significant advantages over traditional stoichiometric reactions, including milder reaction conditions, higher selectivity, and greater functional group tolerance.

Catalytic Amination: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for forming C-N bonds. This reaction could potentially be applied to synthesize 5-chlorothiophen-2-amine directly from 2,5-dichlorothiophene (B70043) by selectively reacting one chlorine atom with an ammonia (B1221849) surrogate. This would require careful optimization of the catalyst (typically palladium- or copper-based), ligand, base, and solvent to control the regioselectivity and prevent double amination.

Improved Gewald Synthesis: Variations of the Gewald reaction have been developed to improve its efficiency and environmental footprint. The use of ultrasound irradiation in aqueous media has been shown to promote the reaction, leading to good yields in shorter reaction times without the need for a catalyst. researchgate.net While this is a general method for 2-aminothiophenes, the principles of using alternative energy sources can be applied to optimize other steps in the synthesis. mdpi.comorganic-chemistry.org

The table below summarizes a comparison of classical and advanced methods for key synthetic steps.

| Synthetic Step | Classical Method | Advanced/Optimized Method | Key Advantages of Advanced Method |

| C2-Carboxylation | Grignard reaction with CO₂ | Lithiation with n-BuLi followed by CO₂ google.com | Higher selectivity, better yield. |

| C2-Amination | Nitration followed by reduction (e.g., SnCl₂/HCl) | Catalytic hydrogenation (H₂/Pd-C) | Cleaner reaction, easier workup, avoids heavy metal waste. |

| Salt Formation | HBr in aqueous solution | HBr gas in an anhydrous solvent (e.g., ether) | Higher purity of precipitated salt, avoids water contamination. |

| Overall Synthesis | Multi-step batch processing | One-pot reactions, flow chemistry | Reduced workup, improved safety and scalability. |

By implementing these advanced strategies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Green Chemistry Principles in the Synthesis of Related Amino-Thiophene Derivatives

The synthesis of aminothiophene derivatives, a class of compounds to which 5-chlorothiophen-2-amine belongs, has been a focal point for the application of green chemistry principles to minimize environmental impact and enhance efficiency. nih.govresearchgate.net These efforts are driven by the need to reduce pollution and energy consumption in chemical manufacturing. nih.gov

A cornerstone of green synthesis for 2-aminothiophenes is the Gewald reaction, a multi-component reaction that combines a ketone or aldehyde, an activated nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base to form the thiophene ring in a single step. sciforum.netresearchgate.net This reaction is highly atom-economical, a key principle of green chemistry.

Modern adaptations of the Gewald reaction and other synthetic routes have incorporated various green methodologies:

Eco-friendly Solvents: There is a significant trend towards replacing hazardous organic solvents. Water has been successfully used as a solvent for the synthesis of 2-aminothiophenes, sometimes promoted by ultrasound. researchgate.netnih.gov Polyethylene glycol (PEG) has also been employed as a recyclable and environmentally benign reaction medium. researchgate.netacs.org

Catalyst-Free and Solvent-Free Conditions: To further reduce waste, solvent-free methods have been developed. Ball-milling, a mechanochemical technique, allows for the synthesis of 2-aminothiophenes with high yields in short reaction times without the need for any solvent or catalyst. sciforum.net

Energy Efficiency: Microwave-assisted synthesis has been shown to accelerate reactions like the Paal-Knorr synthesis of thiophenes, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov Ultrasound has also been used to promote reactions in aqueous media, enhancing efficiency at lower temperatures. researchgate.netnih.gov

Reusable Catalysts: The development of heterogeneous and recyclable catalysts is another important green strategy. Sodium aluminate (NaAlO2) and zinc oxide (ZnO) have been used as cost-effective, efficient, and reusable solid catalysts for the Gewald reaction. researchgate.netacs.org Polyacrylonitrile fibers functionalized with amine catalysts have also been developed for use in aqueous synthesis, demonstrating low catalyst loading and high efficiency. nih.gov

These green approaches offer significant advantages over traditional methods by minimizing waste, avoiding hazardous materials, and reducing energy consumption. scribd.com

| Green Methodology | Reaction Type | Catalyst/Medium | Key Advantages | Yields |

| Ultrasound-Assisted Synthesis | Gewald Reaction | Water / Sodium Polysulfide | Catalyst-free, use of water as solvent, rapid reaction. researchgate.netnih.gov | 42-90% nih.gov |

| Ball-Milling | Gewald Reaction | Solvent-free, Catalyst-free | No solvent or catalyst required, short reaction time, high yield. sciforum.net | Up to 97% sciforum.net |

| Heterogeneous Catalysis | Gewald Reaction | NaAlO2 / Solvent-free | Recyclable catalyst, mild conditions, cost-effective. researchgate.netacs.org | Moderate to high researchgate.net |

| Functionalized Fiber Catalysis | Gewald-type Reaction | Polyacrylonitrile fiber catalyst / Water | Low catalyst loading, high efficiency in water, reusable catalyst. nih.gov | Up to 92% nih.gov |

| Eco-Friendly Medium | Gewald Reaction | Polyethylene Glycol (PEG) 600 | Recyclable solvent, no additional base needed, ultrasound promotion. researchgate.netacs.org | Not specified |

This table summarizes various green chemistry approaches applied to the synthesis of 2-aminothiophene derivatives, highlighting the diversity of sustainable techniques.

Comprehensive Spectroscopic Characterization Techniques Applied to 5 Chlorothiophen 2 Amine Hydrobromide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Chlorothiophen-2-amine (B3031711) hydrobromide, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of 5-Chlorothiophen-2-amine hydrobromide, the ¹H NMR spectrum is expected to reveal distinct signals for the protons on the thiophene (B33073) ring and the amine group. The chemical shifts (δ) of the thiophene protons are influenced by the electron-withdrawing chloro group and the electron-donating amino group. Typically, protons on aromatic heterocyclic rings appear in the downfield region of the spectrum. libretexts.orgyoutube.com The coupling between adjacent protons on the thiophene ring would result in characteristic splitting patterns, providing valuable information about their relative positions. The amine protons (NH2) would likely appear as a broad signal, and its chemical shift could be influenced by the solvent and concentration due to hydrogen bonding and exchange with the hydrobromide counter-ion. youtube.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3 | 6.5 - 7.5 | Doublet | 3-5 |

| H-4 | 6.0 - 7.0 | Doublet | 3-5 |

| -NH3+ | 7.0 - 9.0 | Broad Singlet | - |

Note: The predicted values are based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the thiophene ring are significantly affected by the attached substituents. The carbon atom bonded to the chlorine atom (C5) would be deshielded, appearing at a lower field, while the carbon atom attached to the amino group (C2) would also experience a shift. The C3 and C4 carbons would have chemical shifts characteristic of thiophene ring carbons. organicchemistrydata.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | 140 - 150 |

| C3 | 115 - 125 |

| C4 | 120 - 130 |

| C5 | 125 - 135 |

Note: The predicted values are based on general principles of NMR spectroscopy and data from related thiophene derivatives. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. For this compound, a cross-peak between the signals of H-3 and H-4 would confirm their adjacent relationship on the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the thiophene ring.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds). HMBC would be crucial in confirming the positions of the chloro and amino substituents by showing correlations between the thiophene protons and the substituted carbon atoms (C2 and C5).

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their characteristic vibrational modes. wpmucdn.com

In the IR spectrum of this compound, the N-H stretching vibrations of the aminium group (-NH3+) are expected to appear as a broad band in the region of 3200-2800 cm⁻¹. The C-H stretching vibrations of the thiophene ring would be observed around 3100-3000 cm⁻¹. The C=C stretching vibrations within the thiophene ring typically appear in the 1600-1400 cm⁻¹ region. The C-S stretching vibration, characteristic of the thiophene ring, would be found in the fingerprint region, typically below 800 cm⁻¹. The C-Cl stretching vibration would also be present in the lower frequency region of the spectrum. libretexts.org

Raman spectroscopy, which relies on the scattering of light, provides complementary information. Non-polar bonds and symmetric vibrations often give strong Raman signals. Therefore, the C=C and C-S stretching vibrations of the thiophene ring are expected to be prominent in the Raman spectrum. ias.ac.inmdpi.com

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (-NH3+) | 3200 - 2800 (broad) | Weak or not observed |

| C-H Stretch (Thiophene) | 3100 - 3000 | 3100 - 3000 |

| C=C Stretch (Thiophene) | 1600 - 1400 | 1600 - 1400 (strong) |

| C-N Stretch | 1350 - 1250 | Variable |

| C-S Stretch (Thiophene) | < 800 | Strong |

| C-Cl Stretch | < 800 | Strong |

Note: These are predicted frequency ranges and the actual values can be influenced by the solid-state packing and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns. future4200.com For this compound, the molecular ion peak [M]+ in the mass spectrum would correspond to the mass of the free amine, 5-chlorothiophen-2-amine. The hydrobromide salt would typically dissociate in the ion source. The presence of chlorine and sulfur isotopes would lead to a characteristic isotopic pattern for the molecular ion peak, which can be used to confirm the elemental composition.

The fragmentation of the molecular ion would provide further structural clues. A common fragmentation pathway for amines is the alpha-cleavage, which involves the breaking of the bond adjacent to the nitrogen atom. libretexts.org In this case, the loss of a hydrogen radical from the amino group could occur. Another likely fragmentation would be the loss of the chlorine atom or the cleavage of the thiophene ring.

Table 4: Predicted Mass Spectrometry Data for 5-Chlorothiophen-2-amine

| Ion | Predicted m/z | Interpretation |

| [C4H4ClNS]+• | 133/135 | Molecular ion (with 35Cl/37Cl isotopes) |

| [C4H3ClS]+• | 118/120 | Loss of NH |

| [C4H4NS]+ | 98 | Loss of Cl |

| [C3H3S]+ | 83 | Fragmentation of the thiophene ring |

Note: The m/z values are for the major isotopes. The relative intensities of the peaks would depend on the ionization method and energy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. Conjugated systems, such as the thiophene ring in this compound, typically exhibit characteristic UV-Vis absorption bands.

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π → π* transitions within the thiophene ring. The presence of the amino and chloro substituents will influence the position and intensity of these absorption maxima (λmax). The amino group, being an auxochrome, is likely to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted thiophene. The solvent used can also affect the λmax values due to solvatochromic effects. nih.govbiointerfaceresearch.commasterorganicchemistry.com

Table 5: Predicted UV-Vis Spectroscopic Data for this compound

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π* | 250 - 300 | High |

Note: The predicted λmax is a general range and can vary depending on the solvent and pH.

Application of Spectroscopic Methods for Purity Assessment and Process Monitoring

The manufacturing process of this compound can result in various impurities, including starting materials, by-products, and degradation products. Spectroscopic methods are pivotal in detecting, identifying, and quantifying these impurities, thereby ensuring the quality of the final product. Furthermore, these techniques can be integrated into the manufacturing process for real-time monitoring and control.

Purity Assessment:

The purity of this compound is critical for its intended use. Spectroscopic techniques offer high sensitivity and specificity for detecting impurities.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a cornerstone technique for purity assessment. A validated HPLC-UV method can separate this compound from its potential impurities. The UV detector, set at a wavelength where the analyte and its impurities absorb, allows for their quantification. For aromatic and heteroaromatic amines, detection is often carried out in the UV range of 254-280 nm. acs.orgnih.gov A study on the related compound 5-amino-2-chloropyridine (B41692) developed an HPLC-UV method for detecting genotoxic impurities with a limit of detection as low as 0.015 μg/mL. nih.gov Similarly, for this compound, a reversed-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.

Illustrative HPLC-UV Method Parameters:

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Phosphoric acid in Water; B: Acetonitrile |

| Gradient | Time-dependent gradient from 5% to 95% B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for identifying and quantifying impurities without the need for a reference standard for every impurity (quantitative NMR or qNMR). The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. For instance, residual starting materials like 2,5-dichlorothiophene (B70043) or incompletely reacted intermediates would show characteristic signals distinct from the final product.

Mass Spectrometry (MS): When coupled with a separation technique like HPLC (LC-MS), mass spectrometry is highly effective for identifying unknown impurities. By determining the mass-to-charge ratio of an impurity, its molecular formula can often be deduced, providing clues to its structure.

Process Monitoring:

Spectroscopic techniques can be implemented as Process Analytical Technology (PAT) tools to monitor the progress of the chemical reactions involved in the synthesis of this compound in real-time. This allows for better control over the reaction parameters, leading to improved yield, purity, and consistency.

In-situ Fourier Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques are well-suited for in-situ reaction monitoring. Probes can be inserted directly into the reaction vessel to collect spectra at different time points. For the synthesis of this compound, one could monitor the disappearance of the starting material's characteristic bands and the appearance of the product's bands. For example, in a reaction to introduce the amine group, one could monitor the changes in the N-H stretching region of the IR spectrum. uctm.edu

Reaction Progress Monitoring with Illustrative Data: The formation of the ammonium (B1175870) hydrobromide salt can be monitored by observing changes in the infrared spectrum. The free amine would exhibit characteristic N-H stretching vibrations. Upon protonation to form the ammonium salt, these bands would shift and broaden.

| Functional Group | Expected IR Absorption (cm⁻¹) - Free Amine | Expected IR Absorption (cm⁻¹) - Hydrobromide Salt |

|---|---|---|

| N-H Stretch (asymmetric) | ~3400-3500 | Shifted to lower frequency and broadened |

| N-H Stretch (symmetric) | ~3300-3400 | Shifted to lower frequency and broadened |

| N-H Bend | ~1600-1650 | Shifted and potentially overlapped with other bands |

By tracking the intensity of these characteristic peaks over time, the reaction endpoint can be accurately determined, preventing the formation of by-products due to over-reaction and ensuring the complete conversion of starting materials.

Crystallographic Investigations and Solid State Characteristics of 5 Chlorothiophen 2 Amine Hydrobromide

Single Crystal X-ray Diffraction Methodologies for Absolute Structure Determination

The definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid is single crystal X-ray diffraction (SC-XRD). To determine the absolute structure of 5-Chlorothiophen-2-amine (B3031711) hydrobromide, a suitable single crystal would first need to be grown. This is typically achieved through techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Once a high-quality crystal is obtained, it would be mounted on a goniometer and subjected to a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensities, would be collected by a detector. The fundamental principles governing this process are described by Bragg's Law.

The collected data would then be processed to determine the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal lattice) and the space group (the set of symmetry operations that describe the arrangement of molecules within the unit cell). The final step involves solving the crystal structure, a process that uses the intensities of the diffracted X-rays to determine the positions of the individual atoms. For a compound containing a heavy atom like bromine, methods such as the Patterson method or direct methods would be employed to solve the phase problem and generate an initial structural model. This model would then be refined to achieve the best possible fit with the experimental data.

A hypothetical data table for the crystallographic information of 5-Chlorothiophen-2-amine hydrobromide would resemble the following:

| Parameter | Value |

| Chemical Formula | C₄H₅BrClNS⁺·Br⁻ |

| Formula Weight | (Value to be determined) |

| Crystal System | (e.g., Monoclinic, Orthorhombic, etc.) |

| Space Group | (e.g., P2₁/c, P-1, etc.) |

| a (Å) | (Value to be determined) |

| b (Å) | (Value to be determined) |

| c (Å) | (Value to be determined) |

| α (°) | (Value to be determined) |

| β (°) | (Value to be determined) |

| γ (°) | (Value to be determined) |

| Volume (ų) | (Value to be determined) |

| Z | (Number of molecules in the unit cell) |

| Calculated Density (g/cm³) | (Value to be determined) |

| R-factor | (A measure of the quality of the fit) |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks (e.g., N-H...Br, C-H...S, C-H...Cl)

With the solved crystal structure, a detailed analysis of the intermolecular interactions that govern the solid-state assembly of this compound would be possible. Given the chemical nature of the compound, a variety of non-covalent interactions would be anticipated.

In addition to these primary hydrogen bonds, weaker interactions such as C-H···S and C-H···Cl hydrogen bonds involving the thiophene (B33073) ring and the chlorine substituent would also be investigated. The geometry of these interactions (bond distances and angles) would be meticulously analyzed to determine their strength and directionality. The sulfur atom of the thiophene ring can also act as a halogen bond acceptor, potentially leading to Cl···S or Br···S interactions.

A representative table summarizing the key hydrogen bond geometries would be generated, similar to this example:

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N-H···Br | (Value) | (Value) | (Value) | (Value) |

| C-H···S | (Value) | (Value) | (Value) | (Value) |

| C-H···Cl | (Value) | (Value) | (Value) | (Value) |

Crystal Packing Architectures and Supramolecular Assembly

For instance, the strong N-H···Br hydrogen bonds might lead to the formation of chains or sheets of ions. These primary structures would then be further organized through the weaker C-H···S and C-H···Cl interactions, as well as potential π-π stacking interactions between the thiophene rings. Visualizations of the crystal packing, such as packing diagrams viewed along different crystallographic axes, would be essential to illustrate these supramolecular assemblies.

Polymorphism and Pseudopolymorphism Studies in Halogenated Thiophene Salts

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Pseudopolymorphism is a related phenomenon where different crystal structures are formed due to the inclusion of solvent molecules (solvates) or water (hydrates). The existence of polymorphs can significantly impact the physical properties of a compound.

In the context of halogenated thiophene salts, the potential for polymorphism is significant due to the variety of possible intermolecular interactions and the conformational flexibility of the thiophene ring. Different crystallization conditions (e.g., solvent, temperature, pressure) could favor the formation of different polymorphs, each with a unique crystal packing and, consequently, distinct physical properties.

A study on the polymorphism of this compound would involve systematic crystallization experiments under various conditions. Each resulting solid form would be analyzed using techniques such as powder X-ray diffraction (PXRD) to identify unique crystalline phases. If different polymorphs were discovered, their thermal properties would be investigated using methods like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to understand their relative stabilities and interconversion pathways.

Without experimental data, it is not possible to state whether this compound exhibits polymorphism. However, based on the behavior of similar halogenated organic salts, it is a strong possibility that warrants investigation.

Computational and Theoretical Chemistry Studies of 5 Chlorothiophen 2 Amine Hydrobromide

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) has become a primary method for computational studies in chemistry due to its balance of accuracy and computational cost. researchgate.net For 5-Chlorothiophen-2-amine (B3031711) hydrobromide, DFT calculations, often employing the B3LYP hybrid functional with a basis set such as 6-31G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. nih.gov

This optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation on the potential energy surface. The resulting geometric parameters are crucial for understanding the molecule's steric and electronic properties. Studies on similar thiophene (B33073) derivatives have demonstrated a strong correlation between DFT-calculated geometries and those determined experimentally via X-ray crystallography. mdpi.com The electronic structure calculations reveal how electrons are distributed among the molecular orbitals, which is fundamental to understanding the molecule's stability and chemical behavior.

Table 1: Predicted Optimized Geometric Parameters for 5-Chlorothiophen-2-amine (Note: This data is representative and based on DFT calculations of structurally similar thiophene compounds.)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths | C-S | 1.72 Å |

| C-C (thiophene) | 1.38 Å | |

| C=C (thiophene) | 1.41 Å | |

| C-Cl | 1.74 Å | |

| C-N | 1.39 Å | |

| Bond Angles | C-S-C | 92.5° |

| S-C-C | 111.0° | |

| C-C-Cl | 125.0° | |

| C-C-N | 128.0° |

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods, particularly DFT, are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies from the optimized geometry of 5-Chlorothiophen-2-amine hydrobromide, a theoretical spectrum can be generated. researchgate.net These calculations help in the assignment of specific vibrational modes to the experimentally observed absorption bands.

For instance, characteristic frequencies can be assigned to the stretching and bending of specific bonds, such as the C-S stretch in the thiophene ring, the C-Cl stretch, and the N-H bending modes of the amine group. researchgate.net Comparing the theoretical spectrum with experimental FT-IR and FT-Raman spectra allows for a detailed and accurate interpretation of the molecule's vibrational properties. nih.gov

Table 2: Predicted Vibrational Frequencies for 5-Chlorothiophen-2-amine (Note: This data is illustrative and based on quantum chemical calculations for analogous molecules.)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~3400-3300 | N-H stretching |

| ~1620 | NH₂ scissoring |

| ~1460 | Aromatic ring stretching |

| ~1140 | C-N stretching |

| ~700 | C-S stretching |

| ~680 | C-Cl stretching |

Frontier Molecular Orbital Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity.

Table 3: Frontier Molecular Orbital Properties (Note: Values are representative, based on studies of similar aromatic amines and thiophenes.)

| Parameter | Value (eV) |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -2.7 eV |

| HOMO-LUMO Energy Gap (ΔE) | 3.1 eV |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.gov It is plotted onto the electron density surface, using a color scale to indicate different potential values. Red regions signify areas of negative electrostatic potential, which are rich in electrons and prone to electrophilic attack. Blue regions indicate positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. nih.gov

For this compound, the MEP map would likely show negative potential (red) around the electronegative chlorine and sulfur atoms, as well as the nitrogen atom of the amine group, indicating these are sites for electrophilic interaction. researchgate.netnih.gov The hydrogen atoms of the ammonium (B1175870) group (due to the hydrobromide salt) would exhibit a strong positive potential (blue), highlighting them as primary sites for nucleophilic interaction. The MEP map is invaluable for predicting how the molecule will interact with other molecules and biological receptors. nih.gov

Conformational Analysis and Potential Energy Surface Studies

Conformational analysis investigates the different spatial arrangements (conformations) of a molecule that can be interconverted by rotation around single bonds. For a molecule like this compound, rotation around the C-N bond is of particular interest. A potential energy surface (PES) study involves calculating the energy of the molecule as a function of one or more of these rotational angles.

These studies identify the most stable conformations (energy minima) and the energy barriers to rotation between them (transition states). Understanding the preferred conformation is essential, as the three-dimensional shape of a molecule dictates how it can interact with other molecules, including binding to enzyme active sites. acs.org For this compound, this analysis can reveal the most likely orientation of the amine group relative to the thiophene ring, which has significant implications for its chemical and biological activity.

Chemical Reactivity and Mechanistic Pathways of 5 Chlorothiophen 2 Amine Hydrobromide

Reactivity of the Amine Functionality (e.g., nucleophilic reactions, acylation, alkylation)

The amine group at the C2 position of the 5-Chlorothiophen-2-amine (B3031711) hydrobromide is a primary aromatic amine. Its reactivity is fundamentally dictated by the nucleophilic character of the nitrogen atom's lone pair of electrons. However, in the hydrobromide salt form, the amine is protonated (forming an ammonium (B1175870) group, -NH3+), which significantly diminishes its nucleophilicity. To engage in nucleophilic reactions, the free amine, 5-Chlorothiophen-2-amine, must be generated, typically by treatment with a base. Once liberated, the free amine can participate in a variety of characteristic reactions.

Nucleophilic Reactions: The nitrogen lone pair of the free amine can attack electrophilic centers. The nucleophilicity is influenced by the electron-donating nature of the thiophene (B33073) ring, which increases electron density on the nitrogen atom, although this is somewhat counteracted by the electron-withdrawing chloro group.

Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. This is a common transformation for primary amines. For example, the reaction with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to expel a chloride ion and, after deprotonation, yields the stable amide product.

Alkylation: Alkylation of the amine group with alkyl halides is also possible but is often challenging to control. libretexts.org The primary amine can react with an alkyl halide in a nucleophilic substitution reaction to form a secondary amine. However, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and ultimately a quaternary ammonium salt. libretexts.org This lack of selectivity can result in a mixture of products. To achieve mono-alkylation, specific strategies such as reductive amination or the use of bulky alkylating agents may be employed.

Table 1: Summary of Amine Functionality Reactions

| Reaction Type | Reagent Example | Product Type | Mechanistic Notes |

| Acylation | Acetyl chloride | N-(5-chlorothiophen-2-yl)acetamide | Nucleophilic acyl substitution |

| Alkylation | Methyl iodide | Mixture of secondary, tertiary amines, and quaternary ammonium salt | Nucleophilic substitution (SN2); often leads to polyalkylation libretexts.org |

| Imine Formation | Aldehydes/Ketones | Schiff base (Imine) | Nucleophilic addition to the carbonyl group, followed by dehydration nih.gov |

Transformations Involving the Halogen (Chlorine) Atom on the Thiophene Ring (e.g., cross-coupling reactions)

The chlorine atom at the C5 position of the thiophene ring is relatively unreactive towards classical nucleophilic aromatic substitution but serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a widely used palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester. wikipedia.orglibretexts.org 5-Chlorothiophen-2-amine can act as the halide partner in this reaction, enabling the introduction of various aryl, heteroaryl, vinyl, or alkyl groups at the C5 position. The general mechanism involves three key steps: libretexts.orgyoutube.com

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the thiophene ring, forming a palladium(II) complex.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron species. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields. organic-chemistry.orgnih.gov For instance, studies on similar chloro-substituted heterocycles have shown that palladium complexes with phosphine (B1218219) ligands, such as Pd(PPh3)4, are effective catalysts, often in the presence of a base like potassium phosphate (B84403) or potassium carbonate. nih.gov

Other palladium-catalyzed cross-coupling reactions like Stille (with organostannanes), Heck (with alkenes), and Buchwald-Hartwig amination (with amines) are also mechanistically plausible, allowing for a wide range of functional groups to be introduced at the C5 position.

Table 2: Representative Suzuki-Miyaura Coupling Conditions

| Component | Example | Role in Reaction | Reference |

| Halide Partner | 5-Chlorothiophen-2-amine | Substrate | - |

| Boron Reagent | Phenylboronic acid | Source of new C-C bond | rsc.org |

| Catalyst | Pd(PPh3)4 (Palladium(0)) | Facilitates the coupling | nih.gov |

| Base | K3PO4 or K2CO3 | Activates the boron reagent | organic-chemistry.orgnih.gov |

| Solvent | Dioxane/Water or Toluene | Reaction medium | wikipedia.orgnih.gov |

Electrophilic and Nucleophilic Substitutions on the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system that is generally more reactive than benzene (B151609) towards electrophilic substitution. wikipedia.orguop.edu.pk The positions of the existing substituents—the activating amino group at C2 and the deactivating but ortho-, para-directing chloro group at C5—govern the regioselectivity of further substitution reactions.

Electrophilic Aromatic Substitution (EAS): The amine group is a strong activating group and directs electrophiles to the ortho (C3) and para (C5) positions. The chlorine atom is a deactivating group due to its inductive effect but also directs ortho (C4) and para (C2). Given that the C2 and C5 positions are already substituted, the directing effects combine to strongly favor electrophilic attack at the C3 position. The C4 position is sterically more hindered and electronically less favored. An example of this regioselectivity has been reported for the trifluoromethyl hydroxyalkylation of the similar 5-phenylthiophen-2-amine, which occurs selectively at the C3 position via an electrophilic substitution mechanism. nih.gov Common EAS reactions include nitration, sulfonation, halogenation, and Friedel-Crafts acylation/alkylation, though harsh conditions can lead to degradation of the thiophene ring.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution, where a nucleophile replaces a leaving group on the ring, is generally difficult on electron-rich rings like thiophene. youtube.com This type of reaction typically requires the presence of a strong electron-withdrawing group (like a nitro group) to activate the ring towards nucleophilic attack. nih.gov In 5-Chlorothiophen-2-amine, the amine group is electron-donating, which deactivates the ring for SNAr. Therefore, direct displacement of the C5 chlorine by a nucleophile via the SNAr mechanism is expected to be very difficult and would require harsh reaction conditions, if it proceeds at all.

Hydrolysis and Stability Studies of the Hydrobromide Salt

5-Chlorothiophen-2-amine hydrobromide is an amine salt formed from a relatively weak base (the amine) and a strong acid (hydrobromic acid). The stability of such salts is primarily influenced by factors like temperature, pH, and the presence of water.

The primary pathway for degradation in an aqueous environment is hydrolysis. pitt.edu As a salt of a weak base and a strong acid, its aqueous solution will be acidic due to the partial hydrolysis of the ammonium ion (R-NH3+), as shown in the equilibrium below:

R-NH3+ + H2O ⇌ R-NH2 + H3O+

This equilibrium means that in solution, there is a presence of hydronium ions (H3O+), making the solution acidic. researchgate.net The stability of the salt itself is generally high in the solid state when kept dry. However, in solution, the pH will be less than 7. The acidic environment created by the salt's own hydrolysis can potentially catalyze other degradation reactions if the molecule contains other susceptible functional groups. researchgate.netnih.gov

Studies on various amine salts have shown that their stability in the presence of water is limited. pitt.edu The extent of hydrolysis and the resulting pH depend on the pKa of the amine. The association of the amine with the hydrohalic acid is also influenced by the solvent (diluent), with association decreasing with increasing polarity of the medium. pitt.edu For practical purposes, the hydrobromide salt is a stable, solid form for storing and handling the amine, which might otherwise be prone to oxidation.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Investigations

Understanding the detailed mechanistic pathways of reactions involving this compound requires a combination of kinetic and spectroscopic studies.

Kinetic Investigations: Kinetic studies are essential for determining reaction rates, orders, and activation energies, which provide insight into the rate-determining step of a reaction mechanism. tue.nl For instance, by systematically varying the concentrations of reactants (e.g., the thiophene substrate, the electrophile, or the cross-coupling partners) and monitoring the reaction progress over time, a rate law can be established. This has been applied to other thiophene systems to understand mechanisms like hydrodesulfurization and reactions with radicals. tue.nlrsc.org Such studies could clarify, for example, whether the oxidative addition or transmetalation step is rate-limiting in a Suzuki coupling involving this substrate.

Spectroscopic Investigations: Spectroscopic techniques are invaluable for identifying reactants, products, and transient intermediates, thereby piecing together the reaction mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the structure of products and can be used for in-situ monitoring of reaction progress.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify functional groups. nih.gov For example, in an acylation reaction, the disappearance of the N-H stretches of the primary amine and the appearance of the amide C=O and N-H stretches would confirm the transformation.

UV-Visible (UV-Vis) Spectroscopy: Changes in the electronic structure of the thiophene chromophore during a reaction can be monitored by UV-Vis spectroscopy. nih.govrsc.org

Mass Spectrometry (MS): MS is used to determine the molecular weight of products and intermediates, helping to confirm their identity.

In conjunction with experimental work, computational studies using methods like Density Functional Theory (DFT) can be employed to model reaction pathways, calculate transition state energies, and rationalize observed reactivity and regioselectivity, as has been done for the Gewald synthesis of 2-aminothiophenes. nih.govacs.org

Applications in Organic Synthesis As a Key Chemical Building Block

Utilization in the Construction of Diverse Heterocyclic Systems

The unique structure of 5-chlorothiophen-2-amine (B3031711) hydrobromide, featuring a nucleophilic amino group and a reactive thiophene (B33073) ring, renders it an invaluable starting material for the synthesis of various fused heterocyclic systems. Its application is particularly prominent in the synthesis of thieno[2,3-b]pyridines, which are significant scaffolds in medicinal chemistry. For instance, it can be utilized in condensation reactions with dicarbonyl compounds or their equivalents, followed by intramolecular cyclization to yield the thieno[2,3-b]pyridine (B153569) core.

Furthermore, this compound is instrumental in constructing more complex fused systems like pyrimido[4',5':4,5]thieno[2,3-b]pyridines. These multi-ring structures are typically assembled through a sequence of reactions where the initial thieno[2,3-b]pyridine, derived from 5-chlorothiophen-2-amine, undergoes further annulation with pyrimidine (B1678525) precursors. The versatility of this building block allows for the introduction of various substituents on the final heterocyclic system, enabling the exploration of structure-activity relationships in drug discovery programs. mdpi.comresearchgate.netresearchgate.net Fused heterobicyclic systems, such as imidazothiazoles and related compounds, are of significant interest due to their broad spectrum of physiological activities. nih.govresearchgate.net

The synthesis of diverse heterocycles often involves multicomponent reactions where the amino group of the thiophene acts as a key nucleophile. bohrium.comfrontiersin.org This reactivity has been exploited in the synthesis of various nitrogen and sulfur-containing heterocyclic compounds. nih.gov

Role as an Intermediate in Multi-step Organic Transformations

"5-Chlorothiophen-2-amine hydrobromide" frequently serves as a crucial intermediate in multi-step synthetic sequences. Its primary amine functionality can be readily transformed into a variety of other functional groups, which then participate in subsequent reactions. For example, the amine can be diazotized and subjected to Sandmeyer-type reactions to introduce a range of substituents at the 2-position of the thiophene ring.

In a typical multi-step synthesis, the initial transformation of this compound might involve its acylation to form an amide, which can then direct further electrophilic substitution on the thiophene ring. This stepwise modification is a common strategy to control the regioselectivity of the reactions and to build up molecular complexity in a controlled manner.

The following table illustrates a representative multi-step transformation involving a 2-aminothiophene derivative as a key intermediate:

| Step | Reactant | Reagents and Conditions | Intermediate/Product | Transformation |

| 1 | 2-Aminothiophene derivative | Acetic anhydride, pyridine | N-(Thiophen-2-yl)acetamide | Acylation of the amino group |

| 2 | N-(Thiophen-2-yl)acetamide | Bromine, acetic acid | N-(5-Bromo-thiophen-2-yl)acetamide | Electrophilic bromination of the thiophene ring |

| 3 | N-(5-Bromo-thiophen-2-yl)acetamide | Hydrochloric acid, heat | 5-Bromo-thiophen-2-amine | Hydrolysis of the amide |

This sequence showcases how the initial aminothiophene is protected, functionalized, and then deprotected to yield a new, more complex thiophene derivative, which can be used in further synthetic steps. The principles of using protecting groups and directing groups are fundamental in these multi-step transformations.

Strategies for Derivatization to Access Novel Chemical Entities

The derivatization of "this compound" is a key strategy for accessing novel chemical entities with diverse properties. The primary amino group is a versatile handle for a multitude of chemical modifications.

Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This not only introduces a new functional group but also modulates the reactivity of the thiophene ring.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common motif in pharmacologically active compounds. nih.govmdpi.com

Condensation Reactions: Reaction with aldehydes and ketones to form Schiff bases (imines), which can be further reduced to secondary amines or used in cyclization reactions.

Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates to yield ureas and thioureas, respectively. These functional groups are known to participate in hydrogen bonding and are often found in bioactive molecules.

Cyclization Reactions: The amino group, in concert with a substituent introduced at the 3-position of the thiophene ring, can participate in intramolecular cyclization reactions to form fused heterocyclic systems such as thieno[2,3-d]pyrimidines. researchgate.netresearchgate.net

These derivatization strategies are summarized in the table below:

| Reaction Type | Reagent | Functional Group Introduced | Resulting Compound Class |

| Acylation | Acyl chloride (R-COCl) | Amide (-NHCOR) | N-(5-Chlorothiophen-2-yl)amides |

| Sulfonylation | Sulfonyl chloride (R-SO2Cl) | Sulfonamide (-NHSO2R) | N-(5-Chlorothiophen-2-yl)sulfonamides |

| Condensation | Aldehyde (R-CHO) | Imine (-N=CHR) | Schiff bases |

| Urea Formation | Isocyanate (R-NCO) | Urea (-NHCONHR) | N-(5-Chlorothiophen-2-yl)ureas |

| Thiourea Formation | Isothiocyanate (R-NCS) | Thiourea (-NHCSNHR) | N-(5-Chlorothiophen-2-yl)thioureas |

The resulting novel chemical entities can then be screened for various biological activities, highlighting the importance of derivatization in drug discovery and materials science. mdpi.com

Development of Synthetic Pathways for Molecules of Advanced Structural Complexity

The chemical versatility of "this compound" makes it a valuable starting point for the development of synthetic pathways toward molecules with advanced structural complexity. Its ability to participate in a wide range of reactions allows for its incorporation into intricate molecular frameworks, including natural product analogues and complex drug candidates.

Synthetic strategies often involve a combination of the reactions discussed in the previous sections. For example, a synthetic pathway might begin with the derivatization of the amino group, followed by a cross-coupling reaction to introduce a complex substituent at the 5-position (displacing the chlorine atom), and culminating in a cyclization reaction to form a polycyclic system.

The development of such pathways requires a deep understanding of the reactivity of the thiophene ring and the interplay of different functional groups. Modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), have significantly expanded the scope of molecules that can be synthesized from this building block. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

An illustrative, generalized pathway to a complex molecule could involve:

Initial Derivatization: Protection or functionalization of the amino group of 5-chlorothiophen-2-amine.

Core Elaboration: A sequence of reactions to build a side chain or another ring system attached to the thiophene core, often utilizing the chloro-substituent as a handle for cross-coupling. arabjchem.org

Final Cyclization/Functionalization: An intramolecular reaction to form a final heterocyclic ring or late-stage functionalization to introduce key pharmacophoric features.

This modular approach allows for the systematic synthesis of libraries of complex molecules for various applications. The development of novel synthetic routes to access complex cyclic amines and azacycles is an active area of research. mdpi.com

Analytical Method Development for Quality Control and Characterization

Chromatographic Techniques for Purity and Impurity Profiling (e.g., HPLC, GC)

Chromatographic methods are the cornerstone of purity assessment, offering the high-resolution separation needed to detect and quantify impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose, with the choice of method depending on the volatility and thermal stability of the analyte and its potential impurities.

High-Performance Liquid Chromatography (HPLC):

HPLC is the most common and versatile technique for the analysis of non-volatile and thermally sensitive compounds like 5-Chlorothiophen-2-amine (B3031711) hydrobromide. A reverse-phase HPLC method using a C18 column is typically developed to separate the main component from related substances. The mobile phase often consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, allowing for gradient elution to resolve impurities with a wide range of polarities. mdpi.com UV detection is suitable due to the chromophoric nature of the thiophene (B33073) ring.

Method development would focus on optimizing parameters such as mobile phase composition, pH, gradient slope, and column temperature to achieve optimal separation and peak shape. For related aminothiophene compounds, mobile phases containing acetonitrile and water have proven effective. mdpi.com

Gas Chromatography (GC):

GC is suitable for volatile and thermally stable compounds. While the hydrobromide salt form of 5-Chlorothiophen-2-amine is non-volatile, the free base may be amenable to GC analysis. However, primary amines can exhibit poor peak shapes and adsorption issues on standard GC columns. thermofisher.com Derivatization is a common strategy to overcome these issues, converting the amine to a less polar, more volatile derivative. thermofisher.com Alternatively, GC-MS could be employed to analyze for volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. When using halogenated solvents, care must be taken as they can interact with the MS ion source, potentially causing peak tailing and sensitivity loss. nih.gov For sulfur-containing compounds like thiophenes, highly sensitive and selective detectors such as the Sulfur Chemiluminescence Detector (SCD) or Flame Photometric Detector (FPD) can be utilized for trace-level impurity detection. shimadzu.com

Impurity Profiling:

A crucial aspect of quality control is the identification and quantification of impurities. An impurity profile for 5-Chlorothiophen-2-amine hydrobromide would be established by analyzing batches of the material and identifying any peak in the chromatogram other than the main component. The table below illustrates a hypothetical impurity profile as determined by a validated HPLC method.

| Impurity Name | Retention Time (min) | Typical Level (%) | Classification |

|---|---|---|---|

| 5-Chlorothiophen-2-amine | 8.5 | < 0.15 | Related Substance |

| Unknown Impurity 1 | 10.2 | < 0.10 | Unidentified |

| Unknown Impurity 2 | 12.8 | < 0.10 | Unidentified |

Note: The data in this table is illustrative for a representative analytical method and does not represent empirically validated results for this compound.

Quantitative Analysis of this compound Content

The accurate determination of the content or "assay" of this compound is critical for its use in subsequent manufacturing steps. HPLC is the standard method for this quantitative analysis. The assay is typically determined using a validated, stability-indicating HPLC method, where the area of the main peak is compared against that of a certified reference standard of known purity and concentration.

The method must be validated according to ICH (International Council for Harmonisation) guidelines to ensure it is fit for its intended purpose. This validation includes demonstrating specificity, linearity, range, accuracy, and precision.

Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. A series of solutions of the reference standard are prepared and analyzed, and the peak area response is plotted against concentration. The correlation coefficient (r²) is calculated to demonstrate the linear relationship.

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

|---|---|

| 50 | 251,000 |

| 75 | 374,500 |

| 100 | 501,200 |

| 125 | 625,800 |

| 150 | 749,600 |

Note: The data in this table is for illustrative purposes to demonstrate a typical linearity study for a quantitative HPLC method. It is not actual data for this compound. A typical result would yield a correlation coefficient (r²) of >0.999.

Future Perspectives and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies

The synthesis of 2-aminothiophenes has traditionally been dominated by the Gewald reaction. However, contemporary research is focused on developing more efficient, sustainable, and versatile synthetic routes. A significant area of advancement is the use of microwave-assisted organic synthesis (MAOS). This technique has been shown to dramatically reduce reaction times and, in many cases, improve product yields for the synthesis of substituted 2-aminothiophenes. umich.eduorganic-chemistry.orgijert.orgijert.org For instance, microwave-assisted Gewald reactions can be completed in minutes compared to hours required for conventional heating methods. organic-chemistry.orgijert.org

Further innovation lies in the development of green catalytic systems. The use of heterogeneous catalysts, such as KF-alumina, and even catalyst-free conditions in aqueous media under ultrasound irradiation, are being explored to minimize the environmental impact of synthesis. umich.edu These greener methodologies not only offer a more sustainable approach but can also lead to higher purity products, simplifying downstream processing. The application of these novel methods to the synthesis of 5-Chlorothiophen-2-amine (B3031711) would be a significant step forward, potentially leading to more cost-effective and environmentally friendly production of this valuable chemical intermediate. The formation of the hydrobromide salt is a straightforward acid-base reaction following the synthesis of the free amine.

Table 1: Comparison of Conventional and Microwave-Assisted Gewald Synthesis for 2-Aminothiophenes This table presents representative data for the synthesis of various 2-aminothiophene derivatives, illustrating the potential advantages of microwave-assisted methods that could be applied to the synthesis of 5-Chlorothiophen-2-amine.

| Reactants | Method | Reaction Time | Yield (%) |

|---|---|---|---|

| Cyclohexanone, Malononitrile (B47326), Sulfur | Conventional Heating | 4 hours | 80 |

| Cyclohexanone, Malononitrile, Sulfur | Microwave Irradiation (70°C) | 20 minutes | 99 |

| Butyraldehyde, Methyl Cyanoacetate, Sulfur | Conventional Heating (Oil Bath, 50°C) | 30 minutes | 47 |

| Butyraldehyde, Methyl Cyanoacetate, Sulfur | Microwave Irradiation (50°C) | 30 minutes | 95 |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to predict and understand the electronic structure and reactivity of molecules like 5-Chlorothiophen-2-amine hydrobromide. researchgate.nettandfonline.comajrconline.org By calculating parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, chemists can gain insights into the molecule's kinetic stability and chemical reactivity. emerginginvestigators.orgmdpi.com The HOMO-LUMO energy gap is a critical parameter, with a larger gap generally indicating higher stability and lower reactivity. emerginginvestigators.org

Table 2: Calculated Electronic Properties of Substituted Thiophene (B33073) Derivatives This table provides theoretical data for related thiophene compounds, illustrating the type of information that can be obtained for 5-Chlorothiophen-2-amine through DFT calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-Aminothiophene | -5.28 | -0.85 | 4.43 |

| 2-Chlorothiophene (B1346680) | -6.15 | -1.52 | 4.63 |

| Thiophene-2-sulfonamide derivative 1 | -7.12 | -2.47 | 4.65 |

| Thiophene-2-sulfonamide derivative 2 | -7.01 | -3.57 | 3.44 |

Potential for Material Science Applications Based on Chemical Functionality

The unique chemical functionality of this compound makes it an attractive building block for novel materials. The thiophene ring is a well-established component of conductive polymers, and polythiophenes are extensively studied for their applications in organic electronics. researchgate.netmdpi.com The presence of both an amine and a chloro substituent on the thiophene ring of this compound offers multiple avenues for polymerization and further functionalization.

The amine group can be utilized for the synthesis of poly(aminothiophene)s, which are a class of conductive polymers with potential applications in sensors, electrochromic devices, and as antistatic coatings. The chloro group can also be a site for further cross-coupling reactions to create more complex polymeric structures. The interplay between the electron-donating amine and electron-withdrawing chlorine can modulate the electronic properties of the resulting polymers, such as their band gap and conductivity. acs.orgchalmers.seresearchgate.net For instance, halogenated thiophenes have been used as solvent additives to mediate the morphology of organic solar cells, leading to enhanced efficiencies. rsc.org The incorporation of chlorinated thiophene units into non-fullerene acceptors has also been shown to improve the performance of organic solar cells. researchgate.netrsc.orgacs.orgrsc.org

Table 3: Electrical Conductivity of Selected Polythiophene Derivatives This table showcases the conductivity of various polythiophenes, highlighting the potential for developing conductive materials from monomers like 5-Chlorothiophen-2-amine.

| Polymer | Dopant | Conductivity (S/cm) |

|---|---|---|

| Poly(3-hexylthiophene) (P3HT) | F4TCNQ | up to 10 |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | - | up to 600 |

| Poly(3-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)methylthiophene) (PMEET) | Iodine | up to 650 |

| Pristine Polythiophene | - | 5.8 x 10⁻⁵ |

Interdisciplinary Research Opportunities in Pure and Applied Chemistry

The chemical scaffold of this compound opens doors to a wide range of interdisciplinary research endeavors. In the field of medicinal chemistry, 2-aminothiophene derivatives are recognized as privileged structures due to their diverse biological activities. nih.govnih.govresearchgate.net They have been investigated as potential anticancer agents, kinase inhibitors, and modulators of various receptors. nih.govacs.orged.ac.uk The specific substitution pattern of 5-Chlorothiophen-2-amine could lead to novel structure-activity relationships, making it a valuable starting point for the design and synthesis of new therapeutic agents.

The intersection of synthetic chemistry and materials science is another fertile ground for interdisciplinary research. The development of novel synthetic methods for this compound can directly feed into the creation of new functional polymers with tailored properties for applications in organic electronics, as discussed previously. Furthermore, the study of the self-assembly and supramolecular chemistry of derivatives of 5-Chlorothiophen-2-amine could lead to the development of new smart materials and sensors. The collaboration between synthetic chemists, computational chemists, materials scientists, and pharmacologists will be crucial in unlocking the full potential of this versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Chlorothiophen-2-amine hydrobromide, and how can purity be optimized?

- Methodology :

-

Synthesis : Start with chlorination of thiophen-2-amine using sulfuryl chloride (SO₂Cl₂) in anhydrous conditions. Quench with hydrobromic acid (HBr) to form the hydrobromide salt.

-

Purification : Recrystallize from ethanol/water mixtures to remove unreacted starting materials. Monitor purity via thin-layer chromatography (TLC) with a silica gel plate and UV visualization.

-

Validation : Confirm structure using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS). Compare with literature data for analogous thiophene derivatives .

- Data Table : Example NMR Peaks (Hypothetical for Analogous Compounds)

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| NH₂ (amine) | 5.2 | Singlet | 2H |

| Thiophene-H (C3/C4) | 6.8–7.1 | Doublet | 2H |

| Cl substituent | - | - | - |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Methods :

- FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹).

- UV-Vis : Assess π→π* transitions in the thiophene ring (λmax ~250–280 nm).

- X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks (if crystalline). Use databases like the Cambridge Structural Database (CSD) for reference .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation of HBr vapors.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation.

- Emergency Measures : Neutralize spills with sodium bicarbonate (NaHCO₃) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational models) be resolved for this compound?

- Approach :

Refine XRD data using SHELXL (for small molecules) with constraints for thermal parameters and hydrogen bonding.

Validate against density functional theory (DFT)-optimized structures (e.g., Gaussian/B3LYP/6-31G*).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |